molecular formula C29H36N2O7 B1450357 Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH CAS No. 1266350-99-5

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

Cat. No. B1450357
M. Wt: 524.6 g/mol
InChI Key: AVAILEBHPYBEGO-CQLNOVPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH” is a dipeptide . It consists of a serine residue that has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .


Synthesis Analysis

This compound is used as a reactant in the synthesis of peptides and proteins . It is a pseudoproline dipeptide and is considered an effective and simple tool for overcoming aggregation and enhancing peptide quality in Fmoc SPPS for peptide containing the Ser-Ser dipeptide motif .


Molecular Structure Analysis

The molecular weight of “Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH” is 510.59 . The IUPAC name is (4S)-3-((2S)-3-tert-butoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid .


Physical And Chemical Properties Analysis

“Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH” is a solid substance . It should be stored in a sealed container in a dry, well-ventilated area at a temperature below -15°C .

Scientific Research Applications

Pseudo-Proline Introduction in Peptide Synthesis

Pseudo-prolines (psi Pro) are utilized as a temporary protection technique in standard Fmoc/tBu solid-phase peptide synthesis (SPPS), specifically for serine, threonine, and cysteine side chains. The incorporation of psi Pro dipeptides into peptides can solubilize otherwise sparingly or completely insoluble peptides, offering new possibilities for accessing large peptides by convergent strategies and chemoselective ligation techniques (Mutter et al., 1995).

Self-Assembly of Fmoc Variants

Fmoc variants of threonine and serine demonstrate the ability to form self-assembled structures under varying concentration and temperature conditions. These structures exhibit controlled morphological transitions at the supramolecular level, which is significant for the design of novel architectures in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).

Stereoselective Polymer-Supported Synthesis

The polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives uses Fmoc-Ser(tBu)-OH and Fmoc-Thr(tBu)-OH as starting materials. This approach enables the stereoselective formation of the corresponding morpholine/thiomorpholine-3-carboxylic acids, with specific configuration of the newly formed stereocenter (Králová et al., 2017).

Racemization Studies in Peptide Synthesis

Racemization of Fmoc-Ser(tBu)-OH during automated stepwise solid-phase peptide synthesis has been observed. A model assay was developed to test the effect of coupling conditions on serine racemization, revealing that certain protocols can significantly reduce racemization (Fenza, Tancredi, Galoppini, & Rovero, 1998).

Fmoc-Alloc Strategy in Phosphoserine Peptide Synthesis

A building block method for the synthesis of serine phosphopeptides combines Fmoc and Alloc strategies. This method facilitated the synthesis of tau phosphopeptide, an important epitope of tau phosphoprotein in Alzheimer's Disease, which was not achievable by post-assembly phosphorylation strategies (Shapiro et al., 1996).

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAILEBHPYBEGO-CQLNOVPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Dissanayake, J He, SH Yang, MA Brimble… - Molecules, 2023 - mdpi.com
Antimicrobial peptides (AMPs) hold promise as novel therapeutics in the fight against multi-drug-resistant pathogens. Cathelicidin-PY (NH 2 -RKCNFLCKLKEKLRTVITSHIDKVLRPQG-…
Number of citations: 2 www.mdpi.com

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